molecular formula C14H11ClF3N3O2S B2970238 N-(3-chloro-4-methylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 899744-31-1

N-(3-chloro-4-methylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2970238
CAS RN: 899744-31-1
M. Wt: 377.77
InChI Key: HFIYVCLBZKJKJN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H11ClF3N3O2S and its molecular weight is 377.77. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Disposition

The pharmacokinetics and disposition of thiouracil derivatives, including compounds structurally related to the chemical , have been extensively studied. For instance, a thiouracil derivative identified as PF-06282999 was investigated across animals and humans for its potential treatment of cardiovascular diseases. This study highlighted the drug's physicochemical properties favoring elimination via nonmetabolic routes, demonstrating resistance to metabolic turnover from liver microsomes and hepatocytes across species. The principal clearance mechanism in humans was projected to be renal excretion of the unchanged parent compound, which aligns with its physicochemical properties and was supported by preclinical studies (Dong et al., 2016).

Metabolism of Chloroacetamide Herbicides

Research has been conducted on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This includes the comparative metabolism of compounds such as acetochlor and its transformation products, highlighting the metabolic pathways and potential for bioactivation to reactive species (Coleman et al., 2000).

Antitumor Activity

Studies on the synthesis and evaluation of antitumor activity of new derivatives, including thieno[3,2-d]pyrimidine and thienotriazolopyrimidine, indicate the potential for these compounds in cancer treatment. These derivatives have shown potent anticancer activity on various human cancer cell lines, suggesting their relevance in developing new therapeutic agents (Hafez & El-Gazzar, 2017).

Anti-inflammatory Activity

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and their evaluation for anti-inflammatory activity have provided insights into novel compounds with significant anti-inflammatory properties (Sunder & Maleraju, 2013).

Herbicidal Activity

The synthesis and herbicidal activity assessment of novel derivatives related to chloroacetamide and pyrimidine compounds have revealed their potential in agricultural applications. Some compounds demonstrated good herbicidal activities against dicotyledonous weeds, suggesting their usefulness in controlling agricultural pests (Wu et al., 2011).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O2S/c1-7-2-3-8(4-9(7)15)19-12(23)6-24-13-20-10(14(16,17)18)5-11(22)21-13/h2-5H,6H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIYVCLBZKJKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

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